REACTION_CXSMILES
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[C:1]([CH2:3][C:4]([NH2:6])=[S:5])#[N:2].Br[CH2:8][C:9]([C:11]1[CH:20]=[CH:19][C:18]2[C:17]([CH3:22])([CH3:21])[CH2:16][CH2:15][C:14]([CH3:24])([CH3:23])[C:13]=2[CH:12]=1)=O>>[CH3:21][C:17]1([CH3:22])[CH2:16][CH2:15][C:14]([CH3:23])([CH3:24])[C:13]2[CH:12]=[C:11]([C:9]3[N:6]=[C:4]([CH2:3][C:1]#[N:2])[S:5][CH:8]=3)[CH:20]=[CH:19][C:18]1=2
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Name
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Quantity
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576 mg
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Type
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reactant
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Smiles
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C(#N)CC(=S)N
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Name
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Quantity
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2 g
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Type
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reactant
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Smiles
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BrCC(=O)C1=CC=2C(CCC(C2C=C1)(C)C)(C)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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Smiles
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CC1(C=2C=CC(=CC2C(CC1)(C)C)C=1N=C(SC1)CC#N)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |